Cas no 731003-82-0 (2-(2,6-difluorobenzenesulfonamido)acetic acid)

2-(2,6-Difluorobenzenesulfonamido)acetic acid is a fluorinated benzenesulfonamide derivative with a carboxylic acid functional group. This compound exhibits unique chemical properties due to the presence of two fluorine atoms at the ortho positions of the benzene ring, which enhance its electron-withdrawing characteristics and influence its reactivity. The sulfonamido linkage provides stability and potential for further derivatization, while the acetic acid moiety offers versatility in forming salts or esters. Its structural features make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The compound's well-defined structure and purity allow for precise applications in medicinal chemistry research, where fluorinated aromatic systems are often employed to modulate pharmacokinetic properties.
2-(2,6-difluorobenzenesulfonamido)acetic acid structure
731003-82-0 structure
Product name:2-(2,6-difluorobenzenesulfonamido)acetic acid
CAS No:731003-82-0
MF:C8H7F2NO4S
MW:251.20728802681
CID:547858
PubChem ID:2405259

2-(2,6-difluorobenzenesulfonamido)acetic acid Chemical and Physical Properties

Names and Identifiers

    • Glycine, N-[(2,6-difluorophenyl)sulfonyl]-
    • ((2,6-Difluorophenyl)sulfonyl)glycine
    • 2-[(2,6-difluorophenyl)sulfonylamino]acetic acid
    • {[(2,6-difluorophenyl)sulfonyl]amino}acetic acid
    • 2-(2,6-difluorophenylsulfonamido)acetic acid
    • AC1M6TS8
    • AC1Q762R
    • AG-B-11157
    • CTK2H5430
    • MolPort-001-639-256
    • 2-(2,6-difluorobenzenesulfonamido)acetic acid
    • Z45658616
    • EN300-07234
    • SB81982
    • 2-(2,6-difluorophenylsulfonamido)aceticacid
    • AKOS000813743
    • ([(2,6-Difluorophenyl)sulfonyl]amino)acetic acid
    • HY-W027175
    • CS-0071199
    • F9995-0659
    • 731003-82-0
    • AB01102148-03
    • NCGC00322590-01
    • DTXSID70368543
    • 2-{[(2,6-difluorophenyl)sulfonyl]amino}acetic acid
    • G35950
    • N-[(2,6-Difluorophenyl)sulfonyl]glycine
    • MDL: MFCD04625519
    • Inchi: InChI=1S/C8H7F2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13)
    • InChI Key: MSHZFLDBUGYYJF-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(=O)O)F

Computed Properties

  • Exact Mass: 251.00638520g/mol
  • Monoisotopic Mass: 251.00638520g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 91.8Ų

Experimental Properties

  • Density: 1.574
  • Boiling Point: 420.4 °C at 760 mmHg
  • Flash Point: 208.1 °C

2-(2,6-difluorobenzenesulfonamido)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F9995-0659-10g
2-(2,6-difluorobenzenesulfonamido)acetic acid
731003-82-0 95%+
10g
$1055.0 2023-09-05
Enamine
EN300-07234-2.5g
2-(2,6-difluorobenzenesulfonamido)acetic acid
731003-82-0 93%
2.5g
$503.0 2023-10-28
Life Chemicals
F9995-0659-2.5g
2-(2,6-difluorobenzenesulfonamido)acetic acid
731003-82-0 95%+
2.5g
$492.0 2023-09-05
Enamine
EN300-07234-1.0g
2-(2,6-difluorobenzenesulfonamido)acetic acid
731003-82-0 93%
1g
$256.0 2023-05-20
Enamine
EN300-07234-5.0g
2-(2,6-difluorobenzenesulfonamido)acetic acid
731003-82-0 93%
5g
$743.0 2023-05-20
Life Chemicals
F9995-0659-1g
2-(2,6-difluorobenzenesulfonamido)acetic acid
731003-82-0 95%+
1g
$246.0 2023-09-05
Enamine
EN300-07234-10.0g
2-(2,6-difluorobenzenesulfonamido)acetic acid
731003-82-0 93%
10g
$1101.0 2023-05-20
SHENG KE LU SI SHENG WU JI SHU
sc-343533-250mg
{[(2,6-difluorophenyl)sulfonyl]amino}acetic acid,
731003-82-0
250mg
¥1414.00 2023-09-05
Life Chemicals
F9995-0659-0.25g
2-(2,6-difluorobenzenesulfonamido)acetic acid
731003-82-0 95%+
0.25g
$90.0 2023-09-05
Life Chemicals
F9995-0659-0.5g
2-(2,6-difluorobenzenesulfonamido)acetic acid
731003-82-0 95%+
0.5g
$155.0 2023-09-05

Additional information on 2-(2,6-difluorobenzenesulfonamido)acetic acid

Introduction to 2-(2,6-difluorobenzenesulfonamido)acetic acid (CAS No. 731003-82-0)

2-(2,6-difluorobenzenesulfonamido)acetic acid, identified by its Chemical Abstracts Service (CAS) number 731003-82-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The presence of two fluorine atoms at the 2- and 6-positions of the benzene ring introduces unique electronic and steric properties, making this molecule a valuable scaffold for drug discovery and development.

The structure of 2-(2,6-difluorobenzenesulfonamido)acetic acid consists of a benzene ring substituted with fluorine atoms and a sulfonamide functional group (-SO₂NH₂) linked to an acetic acid moiety. This configuration imparts both hydrophilic and lipophilic characteristics, which are crucial for optimizing pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The sulfonamide group is particularly noteworthy, as it is a well-established pharmacophore in many drugs used to treat bacterial infections, inflammatory diseases, and even certain types of cancer.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced binding affinity and metabolic resistance. The fluorine atoms in 2-(2,6-difluorobenzenesulfonamido)acetic acid contribute to its stability against enzymatic degradation, which is a critical factor in drug design. This stability ensures that the compound can maintain its efficacy over longer periods, potentially reducing the required dosing frequency and minimizing side effects.

One of the most compelling aspects of 2-(2,6-difluorobenzenesulfonamido)acetic acid is its versatility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop novel compounds with targeted biological activities. For instance, derivatives of this molecule have shown promise in inhibiting enzymes involved in cancer cell proliferation and angiogenesis. The fluorine atoms play a pivotal role in modulating these interactions by enhancing the interactions with biological targets such as enzymes and receptors.

Recent studies have highlighted the potential of 2-(2,6-difluorobenzenesulfonamido)acetic acid in addressing drug-resistant pathogens. The sulfonamide moiety disrupts essential bacterial processes by interfering with DNA synthesis and metabolic pathways. The fluorinated benzene ring further strengthens these interactions by improving binding affinity through hydrophobic interactions and π-stacking effects. This dual mechanism of action makes it an attractive candidate for developing next-generation antibiotics.

The pharmaceutical industry has also explored the use of 2-(2,6-difluorobenzenesulfonamido)acetic acid in the development of anti-inflammatory agents. Sulfonamides are known to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The fluorine atoms enhance the potency of these interactions by increasing the lipophilicity of the molecule, thereby improving its ability to cross cell membranes and reach intracellular targets.

Another area where 2-(2,6-difluorobenzenesulfonamido)acetic acid has shown promise is in neurodegenerative disease research. Fluorinated sulfonamides have been investigated for their potential to inhibit amyloid-beta aggregation, a hallmark protein in Alzheimer's disease. The unique structural features of this compound allow it to interact with amyloid-beta peptides in a way that promotes their clearance from the brain, potentially slowing disease progression.

The synthesis of 2-(2,6-difluorobenzenesulfonamido)acetic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorine atoms efficiently. These methods not only improve the scalability of production but also minimize waste generation, aligning with green chemistry principles.

The analytical characterization of 2-(2,6-difluorobenzenesulfonamido)acetic acid is another critical aspect that demands rigorous methodologies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are routinely used to confirm its structure and purity. These analytical tools provide detailed insights into the molecular conformation and dynamics, which are essential for understanding its biological behavior.

In conclusion,(731003-82-0) plays a pivotal role in modern drug discovery due to its unique structural features and versatile applications. The combination of fluorine substitution with a sulfonamide group creates a potent pharmacological scaffold that has been successfully utilized in developing treatments for various diseases. As research continues to uncover new therapeutic applications,(731003-82-0) is poised to remain at the forefront of medicinal chemistry innovation.

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